molecular formula C10H6F3NO3S B028649 Quinolin-8-yl trifluoromethanesulfonate CAS No. 108530-08-1

Quinolin-8-yl trifluoromethanesulfonate

Cat. No. B028649
M. Wt: 277.22 g/mol
InChI Key: YUWOECMFUBVGSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinolin-8-yl trifluoromethanesulfonate can be synthesized through various methods, including the treatment of 8-bromoquinoline or 8-iodoquinoline with n-BuLi followed by dimesitylboronfluoride, leading to the formation of 8-(dimesitylboryl)quinoline. This process highlights the molecule's synthesis versatility and the ability to generate related compounds with trifluoromethyl groups (Son, Hoefelmeyer, & Pudenz, 2010). Additionally, the Suzuki–Miyaura reactions of 5,7-dibromo-8-(trifluoromethanesulfonyloxy)quinoline have been utilized to prepare arylated quinolines with excellent site-selectivity, demonstrating the compound's role in facilitating chemical transformations (Eleya, Mahal, Hein, Villinger, & Langer, 2011).

Molecular Structure Analysis

The molecular structure and crystalline features of related quinoline derivatives have been extensively studied. For instance, the crystal structure of quinolin-8-aminium toluene-4-sulfonate reveals that the amino group, rather than the quinoline N atom, is protonated, resulting in a linear polymer structure through intermolecular hydrogen-bonding interactions (Smith, Wermuth, & Healy, 2004). Such detailed analyses contribute to understanding the compound's reactivity and potential for forming complex structures.

Chemical Reactions and Properties

Quinolin-8-yl trifluoromethanesulfonate participates in a variety of chemical reactions, underlining its chemical versatility. For example, its use in cascade reactions has been reported to construct variously substituted indolizino[1,2-b]quinolin-9(11H)-ones, showcasing its efficacy in facilitating complex chemical transformations under mild conditions (Zhou, Liu, & Yao, 2007). The compound's involvement in copper(II)-catalyzed remote sulfonylation of aminoquinolines further highlights its utility in synthesizing derivatives with enhanced properties and applications (Xia, Wang, Xu, Wei, Shen, Duan, Zhu, & Zhang, 2016).

Physical Properties Analysis

The physical properties of quinolin-8-yl trifluoromethanesulfonate and its derivatives, such as solubility, melting point, and crystalline structure, play a crucial role in determining their application scope. While specific data on Quinolin-8-yl trifluoromethanesulfonate is scarce, studies on related compounds, such as the crystal structure analysis of quinolin-8-yl 4-chlorobenzoate, provide insights into the physical characteristics that could be expected, including details on crystalline packing and intermolecular interactions (Castillo, Becerra, & Macías, 2023).

Scientific Research Applications

  • Quinolinyl sulfonamides, related to Quinolin-8-yl trifluoromethanesulfonate, are potent inhibitors of methionine aminopeptidase, with their inhibition depending on metal concentration and a typical metal-mediated mechanism of inhibition (Huang et al., 2006).

  • Novel quinoline acetohydrazide derivatives show potential as potent COX-2 inhibitors and anti-cancer agents. Trifluoro substituents in these compounds enhance binding affinity to various drug targets (Manohar et al., 2018).

  • A copper complex with N-quinolin-8-yl-p-toulenesulfonamide does not cleave DNA in the presence of hydrogen peroxide, suggesting potential applications in DNA-based drug discovery (Macías et al., 2002).

  • Novel quinoline-3-carbaldehyde hydrazones bearing a benzotriazole or 1,2,4-triazole ring have shown promising anticancer properties, with some compounds exhibiting potent cytostatic effects on cancer cells (Korcz et al., 2018).

  • Benzo[c]quinolin-6-ylidene is identified as a strong electron-donating carbene ligand with potential applications in metal complexes (Mayer et al., 2013).

  • Copper(II)-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates produces N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives, an environmentally friendly and less odorous process (Xia et al., 2016).

  • N-quinolin-8-yl-arylsulfonamides show high leishmanicidal and trypanocidal activities against various strains of Leishmania and Trypanosoma cruzi (da Silva et al., 2007).

  • An efficient method for synthesizing N-(quinolin-2-yl)sulfonamides under metal-free conditions provides satisfactory to excellent yields (Yu et al., 2017).

  • Quinolin-5-ylmethylene-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide effectively inhibits mild steel corrosion in HCl solutions, acting as an anodic inhibitor (Saliyan & Adhikari, 2008).

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of Quinolin-8-yl trifluoromethanesulfonate could involve its use in the synthesis of new molecules for various applications, including medicinal chemistry .

properties

IUPAC Name

quinolin-8-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-8-5-1-3-7-4-2-6-14-9(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWOECMFUBVGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394763
Record name quinolin-8-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolin-8-yl trifluoromethanesulfonate

CAS RN

108530-08-1
Record name quinolin-8-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Quinolinyl trifluoromethanesulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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